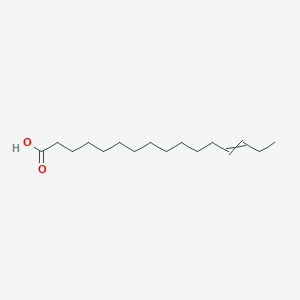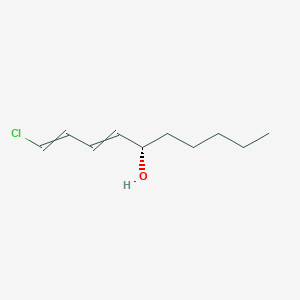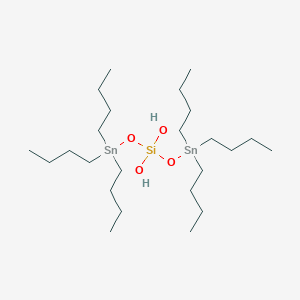
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane: is a complex organotin compound It is characterized by the presence of tin (Sn) atoms, silicon (Si), and oxygen (O) atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its interactions with biological molecules and potential therapeutic applications .
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism by which 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tin and silicon atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane: This compound is similar in structure but contains an oxo group instead of hydroxy groups.
6,8-Dioxa-7-phospha-5,9-distannatridecane: This compound includes a phosphorus atom in its structure, offering different chemical properties and reactivity.
Propriétés
Numéro CAS |
193361-82-9 |
|---|---|
Formule moléculaire |
C24H56O4SiSn2 |
Poids moléculaire |
674.2 g/mol |
Nom IUPAC |
dihydroxy-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.H2O4Si.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;1-2H;;/q;;;;;;-2;2*+1 |
Clé InChI |
IJSVVPCMHJCFSO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

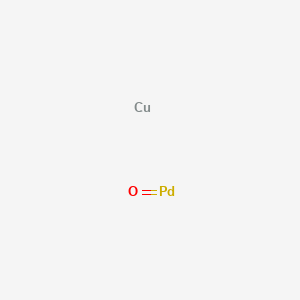
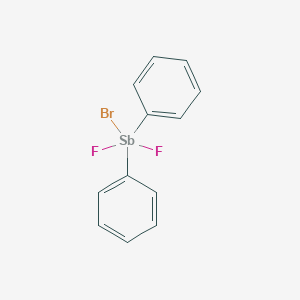

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

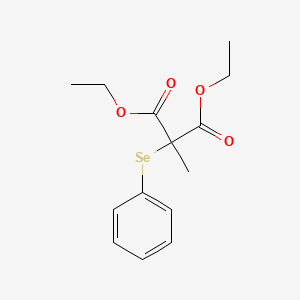
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
